molecular formula C19H13ClFN3O2 B2825497 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338417-28-0

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2825497
CAS No.: 338417-28-0
M. Wt: 369.78
InChI Key: BCJMHVLTGNCMOS-MDZDMXLPSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the (E)-2-(2-methoxyanilino)ethenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the appropriate aryl halide with an olefin.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as chlorine gas or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a model compound for understanding the behavior of similar structures.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
  • 3-(2-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the specific arrangement of the (E)-2-(2-methoxyanilino)ethenyl group, gives this compound unique chemical and biological properties. These features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-25-17-8-3-2-7-15(17)23-10-9-16-12(11-22)19(24-26-16)18-13(20)5-4-6-14(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMHVLTGNCMOS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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